

The Discovery and Synthesis of Timapiprant Sodium: A Technical Guide

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Compound of Interest

Compound Name: *Timapiprant sodium*

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Abstract

Timapiprant sodium, also known as OC000459, is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, more commonly known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] By targeting the DP2 receptor, **Timapiprant sodium** modulates the inflammatory cascade, positioning it as a promising therapeutic agent for a range of allergic and inflammatory conditions, including asthma and allergic rhinitis.[3][4] This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **Timapiprant sodium**, intended for professionals in the field of drug development and research.

Introduction: The Role of the DP2 Receptor in Inflammation

Prostaglandin D2 (PGD2) is a key lipid mediator released primarily from mast cells in response to allergic stimuli.[3] It exerts its biological effects through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 (CRTH2) receptor.[5] The DP2 receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) lymphocytes, eosinophils, and basophils, all of which are critical players in the pathophysiology of allergic diseases.[6] Activation of the DP2 receptor by PGD2 triggers a cascade of inflammatory

responses, including the chemotaxis and activation of these immune cells, leading to the characteristic symptoms of allergic inflammation.[3][4]

The discovery of the DP2 receptor and its role in mediating allergic inflammation spurred the search for selective antagonists as novel therapeutic interventions.[7] Timapiprant emerged from these efforts as a potent, selective, and orally active small molecule antagonist of the DP2 receptor.[1][2]

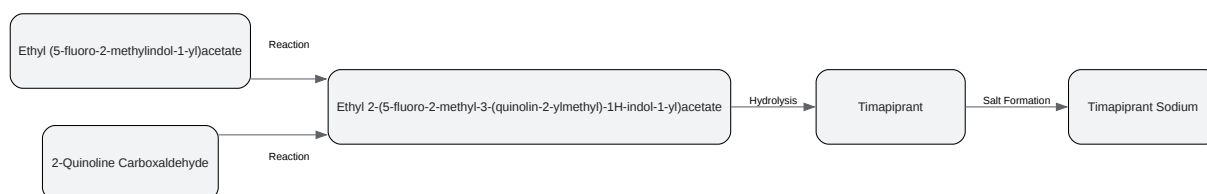
Discovery of Timapiprant Sodium

The development of Timapiprant was the result of extensive research aimed at identifying potent and selective antagonists for the DP2 receptor. Early discovery efforts often started from known prostaglandin analogues or through high-throughput screening of compound libraries.[7][8] While the precise initial discovery path of Timapiprant is proprietary, its chemical structure, (5-Fluoro-2-methyl-3-quinolin-2-ylmethylindol-1-yl)acetic acid, represents a novel chemical class of DP2 antagonists.[9] This indole-acetic acid derivative was optimized to achieve high affinity and selectivity for the DP2 receptor.[9][10]

Synthesis of Timapiprant Sodium

The synthesis of **Timapiprant sodium** involves a multi-step process. Based on available patent literature and analogous synthetic procedures for similar indole derivatives, a plausible synthetic route is outlined below. The key step involves the reaction of an ethyl (5-fluoro-2-methylindol-1-yl)acetate intermediate with 2-quinoline carboxaldehyde.

Proposed Synthetic Pathway



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Caption: Proposed synthetic pathway for **Timapiprant Sodium**.

Experimental Protocol for Synthesis

Step 1: Synthesis of Ethyl (5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetate

This step constitutes the core carbon-carbon bond formation in the synthesis of Timapiprant.

- **Reactants:** Ethyl (5-fluoro-2-methylindol-1-yl)acetate and 2-quinoline carboxaldehyde.
- **Reaction Conditions:** The specific conditions outlined in patent literature involve reacting the two starting materials in a suitable solvent. While the exact catalyst and temperature are not publicly detailed, analogous reactions often employ acid or base catalysis and may require heating.
- **Work-up and Purification:** Following the reaction, a standard aqueous work-up would be performed to remove any inorganic reagents. The crude product would then be purified, likely through column chromatography on silica gel, to yield the pure ethyl ester of Timapiprant.

Step 2: Hydrolysis to Timapiprant

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, Timapiprant.

- **Reactant:** Ethyl 2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetate.
- **Reaction Conditions:** The ester is treated with a base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent like methanol or ethanol. The reaction mixture is typically stirred at room temperature or gently heated until the hydrolysis is complete.
- **Work-up and Purification:** After the reaction, the mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, causing the free acid (Timapiprant) to precipitate. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Step 3: Formation of **Timapiprant Sodium**

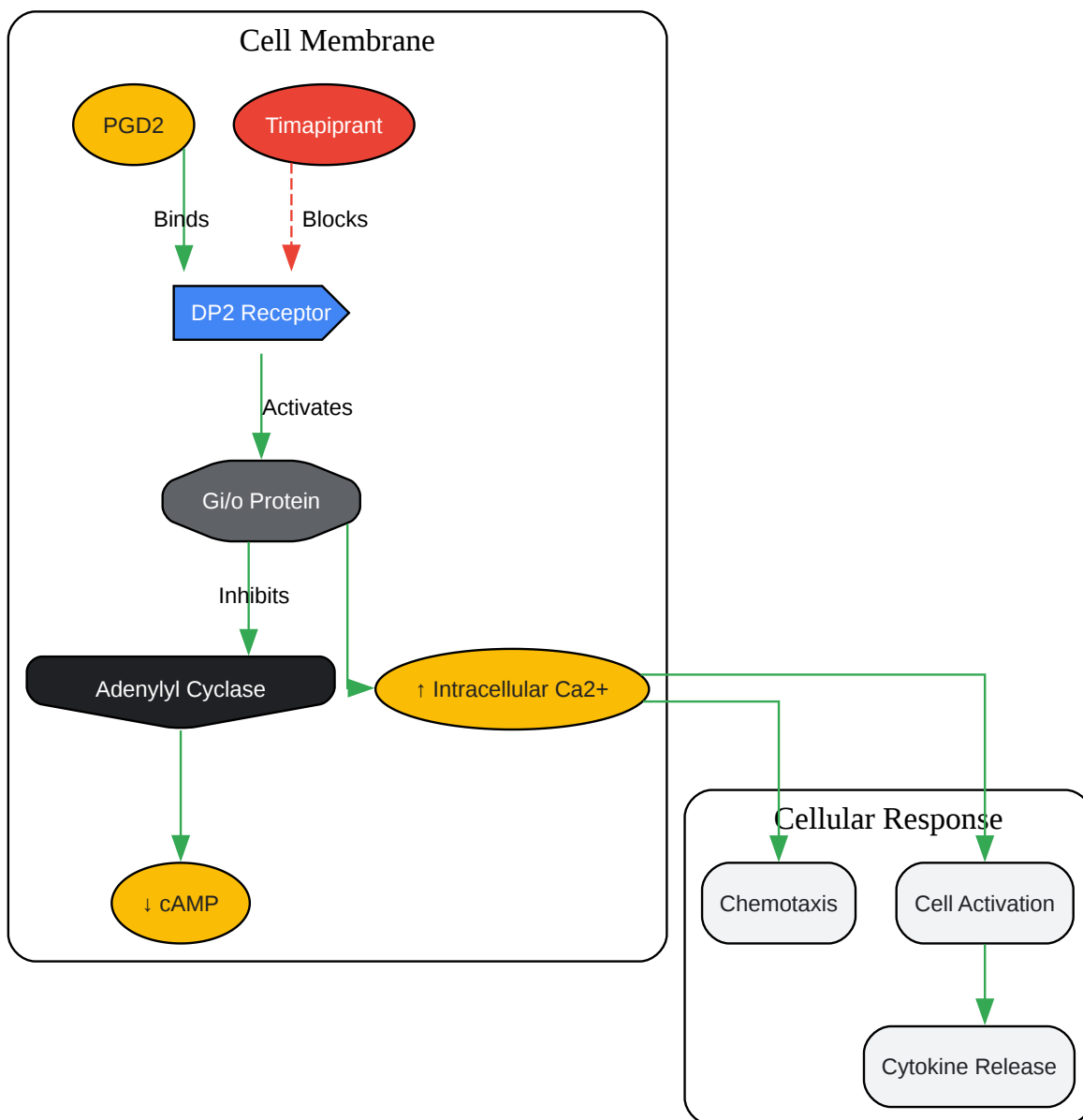
The final step involves the formation of the sodium salt to improve solubility and stability.

- **Reactant:** Timapiprant (free acid).
- **Reaction Conditions:** Timapiprant is dissolved in a suitable solvent, and a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium ethoxide, is added.
- **Work-up and Purification:** The sodium salt is then isolated, often by precipitation or by evaporation of the solvent, to yield **Timapiprant sodium** as a solid.

Biological Evaluation and Mechanism of Action

Timapiprant sodium is a potent and selective antagonist of the DP2 receptor. Its mechanism of action involves competitively binding to the DP2 receptor, thereby preventing the binding of its natural ligand, PGD2. This blockade inhibits the downstream signaling pathways that lead to the recruitment and activation of inflammatory cells.[3]

DP2 Receptor Signaling Pathway



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Caption: DP2 receptor signaling pathway and the inhibitory action of Timapiprant.

Quantitative Biological Activity

The biological activity of Timapiprant has been extensively characterized through a variety of in vitro and in vivo assays.

Assay Type	Species/System	Parameter	Value	Reference(s)
Receptor Binding	Human recombinant DP2	Ki	13 nM	[2]
Rat recombinant DP2	Ki	3 nM	[2]	
Human native DP2 (Th2 cells)	Ki	4 nM	[2]	
Functional Assays	Human Th2 Lymphocyte Chemotaxis	IC50	28 nM	[2]
Human Th2 Lymphocyte Cytokine Production	IC50	19 nM	[2]	
Human Eosinophil Shape Change	pKB	7.9 (isolated leukocytes)	[9]	
Human Eosinophil Shape Change	pKB	7.5 (whole blood)	[9]	[2]
PGD2-induced Th2 cell survival inhibition	IC50	35 nM	[2]	
In Vivo Efficacy	DK-PGD2-induced blood eosinophilia (Rat)	ED50	0.04 mg/kg (oral)	
DK-PGD2-induced airway eosinophilia (Guinea Pig)	ED50	0.01 mg/kg (oral)	[9]	

Experimental Protocols for Key Assays

This assay measures the ability of Timapiprant to displace a radiolabeled ligand from the DP2 receptor.

- Workflow:



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Caption: Workflow for the DP2 receptor binding assay.

- Methodology:

- Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human or rat DP2 receptor, or from native cells such as human Th2 lymphocytes.
- Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of radiolabeled PGD2 (e.g., [³H]PGD₂) and varying concentrations of Timapiprant.
- Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
- Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: The concentration of Timapiprant that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

This functional assay assesses the ability of Timapiprant to inhibit the morphological changes in eosinophils induced by DP2 receptor activation.

- Workflow:



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